

Spectroscopic Profile of 2-Bromo-5-iodopyridine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Bromo-5-iodopyridine

Cat. No.: B107189

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This technical guide provides a comprehensive overview of the spectroscopic data for **2-Bromo-5-iodopyridine** (CAS No: 73290-22-9), a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **2-Bromo-5-iodopyridine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Signal	Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Assignment
H-3	7.96	d	8.4	Pyridine ring proton
H-4	7.49	dd	8.4, 2.4	Pyridine ring proton
H-6	8.10	d	2.4	Pyridine ring proton

¹³C NMR (Carbon-13 NMR) Data

Detailed ¹³C NMR data was not available in the public domain at the time of this guide's compilation.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Bromo-5-iodopyridine** was obtained using an Attenuated Total Reflectance (ATR) technique on a solid sample.

Wave Number (cm ⁻¹)	Intensity	Assignment
~3050	Weak	C-H aromatic stretch
~1550	Medium	C=C aromatic ring stretch
~1450	Strong	C=N aromatic ring stretch
~1100	Strong	C-H in-plane bending
~820	Strong	C-H out-of-plane bending
~680	Medium	C-Br stretch
~600	Medium	C-I stretch

Mass Spectrometry (MS)

Mass spectrometry data was acquired via Gas Chromatography-Mass Spectrometry (GC-MS).

m/z	Relative Intensity (%)	Assignment
283/285	High	[M] ⁺ (Molecular ion with Br isotopes)
204	Moderate	[M-Br] ⁺
156	Moderate	[M-I] ⁺
78	High	[C ₅ H ₄ N] ⁺ (Pyridine ring)

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: Approximately 10-20 mg of **2-Bromo-5-iodopyridine** was dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) was used as an internal standard (0 ppm).

Instrumentation and Acquisition Parameters: A 300 MHz or 500 MHz NMR spectrometer was used to record the spectra at room temperature. For ¹H NMR, a standard pulse sequence was used with a spectral width of approximately 10 ppm and a sufficient number of scans to achieve a good signal-to-noise ratio.

ATR-IR Spectroscopy

Sample Preparation: A small amount of solid **2-Bromo-5-iodopyridine** was placed directly onto the diamond crystal of the ATR accessory.^{[1][2]} Pressure was applied to ensure good contact between the sample and the crystal surface.

Instrumentation and Data Acquisition: An FTIR spectrometer, such as a Bruker Tensor 27 FT-IR, equipped with a DuraSamplIR II ATR accessory was utilized.^[3] A background spectrum of the clean, empty ATR crystal was recorded prior to the sample measurement. The sample spectrum was then collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

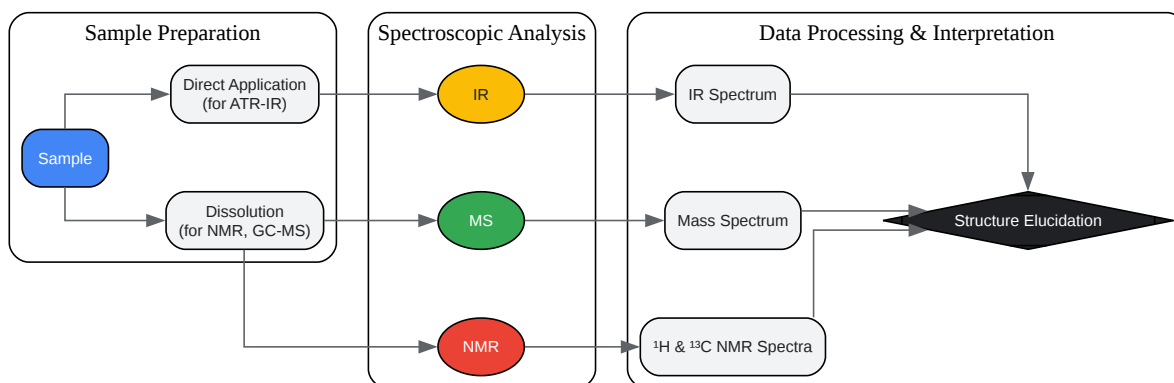
Sample Preparation: A dilute solution of **2-Bromo-5-iodopyridine** was prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation and Chromatographic Conditions: A gas chromatograph coupled to a mass spectrometer, such as a Finnigan MAT ITD-700, was employed for the analysis.[3] A non-polar capillary column (e.g., DB-5ms) was used for separation. The oven temperature was programmed to start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation of the analyte from any impurities. The injector and transfer line temperatures were maintained at elevated temperatures (e.g., 250°C and 280°C, respectively).

Mass Spectrometry Parameters: The mass spectrometer was operated in electron ionization (EI) mode at 70 eV. Data was acquired in a full scan mode over a mass range of m/z 50-350.

Visualizations

Experimental Workflow for Spectroscopic Analysis



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Caption: General workflow for the spectroscopic analysis of a chemical compound.

This guide serves as a foundational resource for the spectroscopic properties of **2-Bromo-5-iodopyridine**. For further information, researchers are encouraged to consult the primary literature and spectral databases.

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References

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: info@benchchem.com